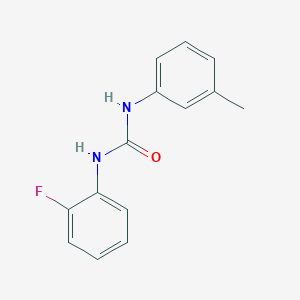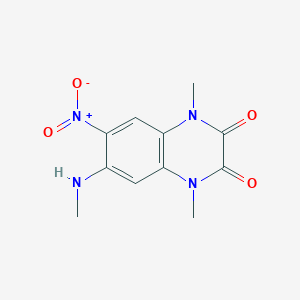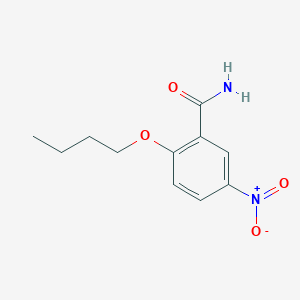
2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone
Descripción general
Descripción
2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone, also known as DPH, is a chemical compound that has been widely studied for its potential therapeutic applications. DPH is a member of the cyclohexanone family, which has been found to have a diverse range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Aplicaciones Científicas De Investigación
2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory and analgesic effects. Studies have shown that 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has also been investigated for its potential anti-tumor effects. Studies have shown that 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mecanismo De Acción
The mechanism of action of 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cell survival. 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects
2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have antioxidant properties and can protect against oxidative stress. 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has also been found to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone is not widely available commercially, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for chronic pain. Further studies are also needed to fully understand the mechanism of action of 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone and its potential side effects.
In conclusion, 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential side effects, but the future looks bright for this versatile compound.
Propiedades
IUPAC Name |
2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-5-13-6-8-14(9-7-13)17-16(11(2)20)15(22)10-19(4,23)18(17)12(3)21/h6-9,16-18,23H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJNKWHYJLNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4386551.png)

![N-{3-[(4-fluorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4386561.png)
![N-{4-[(benzylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4386567.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(phenylsulfonyl)-1-piperazinyl]quinoxaline](/img/structure/B4386579.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4386580.png)
![1-amino-N,N-diethyl-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4386588.png)
![3'-hydroxy-1'-isopropyl-1',8'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-e][1,4]thiazepin]-7'(6'H)-one](/img/structure/B4386612.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386632.png)

